

# EST64454 hydrochloride sigma-1 receptor binding affinity

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Compound of Interest		
Compound Name:	EST64454 hydrochloride	
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An In-Depth Technical Guide on the Sigma-1 Receptor Binding Affinity of **EST64454 Hydrochloride** 

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of **EST64454 hydrochloride** to the sigma-1 receptor ( $\sigma$ 1R). EST64454 is a selective and orally active sigma-1 receptor antagonist that has been identified as a clinical candidate for pain management.[1][2] This document details its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.

# **Quantitative Binding Affinity Data**

The binding affinity of EST64454 for the sigma-1 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, where a lower Ki value indicates a higher affinity.

Compound	Target	Binding Affinity (Ki)
EST64454	Sigma-1 Receptor (σ1R)	22 nM[2][3][4]

# Experimental Protocols: Radioligand Competition Binding Assay

## Foundational & Exploratory





The determination of the binding affinity (Ki) for EST64454 at the sigma-1 receptor is typically performed using a competitive inhibition radioligand binding assay.[5][6] This method measures the ability of the unlabeled compound (EST64454) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of EST64454 for the sigma-1 receptor.

#### Materials:

- Test Compound: EST64454 hydrochloride
- Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[5][6]
- Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression, such as guinea pig liver, or cells expressing the recombinant human sigma-1 receptor.[5]
- Assay Buffer: Tris-HCl buffer
- Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.[7]
- Scintillation Cocktail and Scintillation Counter

#### Methodology:

- Membrane Preparation:
  - Homogenize the tissue (e.g., guinea pig liver) in an appropriate buffer.
  - Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at a high speed to pellet the membranes.
  - Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.
- Binding Assay:

## Foundational & Exploratory





- In a series of tubes, add a constant concentration of the radioligand ([3H]-(+)-pentazocine),
   typically near its dissociation constant (Kd).
- Add increasing concentrations of the unlabeled test compound, EST64454.
- To a separate set of tubes, add the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.[7]
- Add the membrane preparation to initiate the binding reaction.
- Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

#### Separation and Counting:

- Terminate the incubation by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
- Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

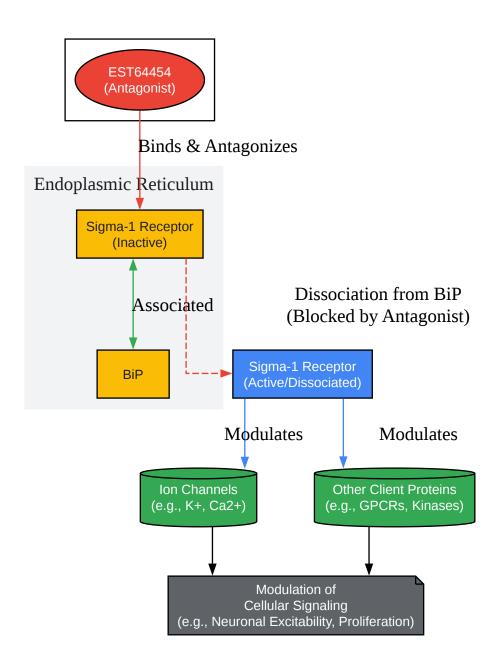
#### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of EST64454.
- Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



# Visualizations: Signaling Pathways and Experimental Workflows Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[8][9] It modulates a variety of signaling pathways, primarily through its interaction with other proteins, including ion channels.[9]



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Caption: Sigma-1 receptor signaling pathway and the antagonistic action of EST64454.

# **Experimental Workflow for Ki Determination**

The following diagram outlines the logical steps of the competitive radioligand binding assay used to determine the binding affinity of EST64454.



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Caption: Workflow for a competitive radioligand binding assay.

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# References

- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays:
   Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]



- 8. benchchem.com [benchchem.com]
- 9. The pharmacology of sigma-1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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